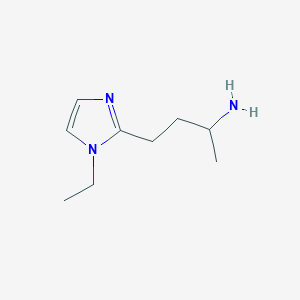![molecular formula C13H19Cl2N3O3 B13603668 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)
2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with suitable aldehydes or carboxylic acids under acidic conditions.
Introduction of the Dioxole Ring: The dioxole ring can be introduced via cyclization reactions involving appropriate diol precursors.
Attachment of the Methoxyethyl Group: This step involves alkylation reactions using 2-methoxyethyl halides.
Formation of the Ethanamine Side Chain: The ethanamine side chain can be introduced through reductive amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds such as 2-aminobenzimidazole and 2-methylbenzimidazole share a similar core structure.
Dioxole-Containing Compounds: Compounds like 1,3-dioxolane and 1,3-dioxane have similar ring structures.
Uniqueness
What sets 2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride apart is the combination of the benzimidazole core with the dioxole ring and the methoxyethyl side chain. This unique structure imparts specific properties and activities that are not observed in other similar compounds, making it a valuable subject of study in various fields.
特性
分子式 |
C13H19Cl2N3O3 |
|---|---|
分子量 |
336.21 g/mol |
IUPAC名 |
2-[7-(2-methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H17N3O3.2ClH/c1-17-5-4-16-10-7-12-11(18-8-19-12)6-9(10)15-13(16)2-3-14;;/h6-7H,2-5,8,14H2,1H3;2*1H |
InChIキー |
QEBUXBHQSPTYCI-UHFFFAOYSA-N |
正規SMILES |
COCCN1C2=CC3=C(C=C2N=C1CCN)OCO3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Amino-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603633.png)


![2-chloro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13603652.png)




